molecular formula C7H7ClFNO B8029363 3-Chloro-6-ethoxy-2-fluoropyridine

3-Chloro-6-ethoxy-2-fluoropyridine

Cat. No.: B8029363
M. Wt: 175.59 g/mol
InChI Key: RLJCWIGLWPUYIS-UHFFFAOYSA-N
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Description

3-Chloro-6-ethoxy-2-fluoropyridine (CAS: 858675-69-1; molecular formula: C₇H₆ClFNO) is a halogenated pyridine derivative with chloro, fluoro, and ethoxy substituents at the 3-, 2-, and 6-positions, respectively. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of halogens and the steric/electronic modulation provided by the ethoxy group. Its InChIKey (RLJCWIGLWPUYIS-UHFFFAOYSA-N) and ZINC ID (ZINC261494172) facilitate tracking in chemical databases .

Properties

IUPAC Name

3-chloro-6-ethoxy-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCWIGLWPUYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-ethoxy-2-fluoropyridine typically involves the introduction of fluorine, chlorine, and ethoxy groups into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-ethoxy-2-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-Chloro-6-ethoxy-2-fluoropyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxy-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, while the ethoxy group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-6-ethoxy-2-fluoropyridine with four analogous compounds, highlighting key structural differences and their implications:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) CAS Number Key Features
This compound C₇H₆ClFNO 3-Cl, 2-F, 6-OCH₂CH₃ 189.58 858675-69-1 Ether linkage at 6-position; halogenated pyridine scaffold
Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate C₈H₇ClFNO₂ 3-Cl, 2-F, 6-COOCH₂CH₃ 227.6 261762-99-6 Carboxylate ester at 6-position; higher polarity due to ester group
3-Chloro-6-ethoxybenzoyl chloride C₉H₇Cl₂FO₂ 3-Cl, 6-OCH₂CH₃, benzoyl chloride 261.06 Not specified Acyl chloride functional group; reactive toward nucleophiles
3-Chloro-6-ethoxy-4-hydroxyquinoline C₁₁H₉ClNO₂ 3-Cl, 6-OCH₂CH₃, 4-OH, quinoline scaffold 244.66 1204811-22-2 Hydroxy group and fused benzene ring; potential for hydrogen bonding
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₁₈H₂₇FN₂O₂Si 2-F, 6-pyrrolidinyl-TBS-protected oxime 374.51 Not specified Complex substituent with silyl-protected alcohol; oxime functional group

Physical Properties and Handling

  • Solubility: The carboxylate ester derivative (C₈H₇ClFNO₂) exhibits higher solubility in polar solvents due to its ester group, whereas this compound is more lipophilic .
  • Hazards : 3-Chloro-6-ethoxybenzoyl chloride requires stringent handling (e.g., moisture-free environments) due to its corrosive acyl chloride group, unlike the relatively stable ethoxy analog .

Research Findings and Industrial Relevance

  • Agrochemical Synthesis : this compound is a key intermediate in herbicides, leveraging its halogenated pyridine core for target specificity .
  • Comparative Reactivity in Cross-Coupling : The fluorine at the 2-position in the target compound facilitates Suzuki-Miyaura coupling more efficiently than bulkier substituents in analogs like the TBS-protected oxime derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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